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molecular formula C11H17NO2S B8574590 Tert-butyl 2-methyl-2-(1,3-thiazol-2-yl)propanoate

Tert-butyl 2-methyl-2-(1,3-thiazol-2-yl)propanoate

Cat. No. B8574590
M. Wt: 227.33 g/mol
InChI Key: KRHYZMMFMLKHRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08759366B2

Procedure details

Toluene (30 mL) was placed in a nitrogen-flushed flask and degassed with nitrogen (20 min). 2-Chlorothiazole (900 mg, 7.53 mmol) and tert-butyl propionate (1.176 g, 9.03 mmol) were added, and the mixture was cooled to 0° C. NaHMDS (0.6 M in toluene, 30.1 mL, 18.06 mmol) was added. The reaction was stirred for 2 h at 0° C., allowed to warm to room temperature, and stirred for 18 h at room temperature. Methyl iodide (3.85 g, 27.1 mmol) was then added. After 1 h at room temperature, the orange reaction was quenched (under nitrogen) with aqueous saturated NH4Cl. The mixture was extracted with ethyl acetate (2×), and the combined organic layers were washed with brine, dried (Na2SO4), filtered and evaporated. Flash chromatography (0-25% ethyl acetate in hexanes) afforded tert-butyl 2-methyl-2-(1,3-thiazol-2-yl)propanoate (1.06 g, 62%) as a pale yellow oil. MS ESI: [M+H]+ m/z 228.1.
Quantity
900 mg
Type
reactant
Reaction Step One
Quantity
1.176 g
Type
reactant
Reaction Step One
Quantity
30.1 mL
Type
reactant
Reaction Step Two
Quantity
3.85 g
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
Cl[C:2]1[S:3][CH:4]=[CH:5][N:6]=1.[C:7]([O:11][C:12]([CH3:15])([CH3:14])[CH3:13])(=[O:10])[CH2:8][CH3:9].[CH3:16][Si]([N-][Si](C)(C)C)(C)C.[Na+].CI>C1(C)C=CC=CC=1>[CH3:9][C:8]([C:2]1[S:3][CH:4]=[CH:5][N:6]=1)([CH3:16])[C:7]([O:11][C:12]([CH3:15])([CH3:14])[CH3:13])=[O:10] |f:2.3|

Inputs

Step One
Name
Quantity
900 mg
Type
reactant
Smiles
ClC=1SC=CN1
Name
Quantity
1.176 g
Type
reactant
Smiles
C(CC)(=O)OC(C)(C)C
Step Two
Name
Quantity
30.1 mL
Type
reactant
Smiles
C[Si](C)(C)[N-][Si](C)(C)C.[Na+]
Step Three
Name
Quantity
3.85 g
Type
reactant
Smiles
CI
Step Four
Name
Quantity
30 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction was stirred for 2 h at 0° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
flushed flask
CUSTOM
Type
CUSTOM
Details
degassed with nitrogen (20 min)
Duration
20 min
TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature
STIRRING
Type
STIRRING
Details
stirred for 18 h at room temperature
Duration
18 h
WAIT
Type
WAIT
Details
After 1 h at room temperature
Duration
1 h
CUSTOM
Type
CUSTOM
Details
the orange reaction
CUSTOM
Type
CUSTOM
Details
was quenched (under nitrogen) with aqueous saturated NH4Cl
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with ethyl acetate (2×)
WASH
Type
WASH
Details
the combined organic layers were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CC(C(=O)OC(C)(C)C)(C)C=1SC=CN1
Measurements
Type Value Analysis
AMOUNT: MASS 1.06 g
YIELD: PERCENTYIELD 62%
YIELD: CALCULATEDPERCENTYIELD 61.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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